molecular formula C16H14ClFO B1360521 4'-Chloro-2'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-16-9

4'-Chloro-2'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No. B1360521
CAS RN: 898769-16-9
M. Wt: 276.73 g/mol
InChI Key: PLTWUQBGRVJXDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4’-Chloro-2’-fluoro-3-(4-methylphenyl)propiophenone” is C16H14ClFO . The average mass is 276.73 Da .


Physical And Chemical Properties Analysis

The predicted boiling point of “4’-Chloro-2’-fluoro-3-(4-methylphenyl)propiophenone” is 404.9±45.0 °C and the predicted density is 1.200±0.06 g/cm3 .

Scientific Research Applications

Copolymerization and Material Properties

4'-Chloro-2'-fluoro-3-(4-methylphenyl)propiophenone has been utilized in the synthesis of novel copolymers. For instance, it has been used in the preparation of halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are then copolymerized with styrene. This process involves radical initiation and the copolymers' properties, such as composition and structure, are analyzed using various methods including IR, NMR, GPC, DSC, and TGA (Savittieri et al., 2022).

Intermolecular Interactions in Derivatives

The compound also plays a role in the study of intermolecular interactions. In derivatives of 1,2,4-triazoles, for instance, different intermolecular interactions have been observed, such as C-H...π, C-H...X (X = –F, –Cl), and π...π interactions, providing insights into the nature of these interactions (Shukla et al., 2014).

Synthesis of Novel Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates

In another study, novel trisubstituted ethylenes, including derivatives of 4'-Chloro-2'-fluoro-3-(4-methylphenyl)propiophenone, were synthesized and copolymerized with styrene. This research sheds light on the synthesis and characterization of these compounds, contributing to the field of polymer chemistry (Hussain et al., 2019).

Formation of 4-Halo-4-nitrocyclohexa-2,5-dienones

The compound is also involved in the study of nitration reactions, specifically in the formation of 4-halo-4-nitrocyclohexa-2, 5-dienones upon nitration of p-halophenols and p-halophenyl acetates. This research provides important information on the chemical behavior and transformation of such compounds under specific conditions (Clewley et al., 1989).

Analysis of Molecular Structures

The molecular structures of a series of substituted chalcones, including derivatives of 4'-Chloro-2'-fluoro-3-(4-methylphenyl)propiophenone, have been analyzed, providing insights into the configurations and intermolecular contacts of these molecules (Chopra et al., 2007).

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTWUQBGRVJXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644143
Record name 1-(4-Chloro-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898769-16-9
Record name 1-(4-Chloro-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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